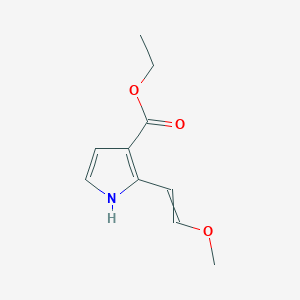![molecular formula C13H11F3O B15170690 Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- CAS No. 873876-62-1](/img/structure/B15170690.png)
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a propenyloxy group, and a propynyl group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow chemistry to optimize the synthesis and reduce production costs .
化学反应分析
Types of Reactions
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzene derivatives .
科学研究应用
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as:
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-
- Benzene, 1-(trifluoromethyl)-4-(propenyloxy)-
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-2-(propenyloxy)-
Uniqueness
What sets Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- apart from similar compounds is the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for various applications in research and industry .
属性
CAS 编号 |
873876-62-1 |
|---|---|
分子式 |
C13H11F3O |
分子量 |
240.22 g/mol |
IUPAC 名称 |
1-(3-prop-2-enoxyprop-1-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-2-9-17-10-3-4-11-5-7-12(8-6-11)13(14,15)16/h2,5-8H,1,9-10H2 |
InChI 键 |
FKZZZQZDSSSXMB-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC#CC1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
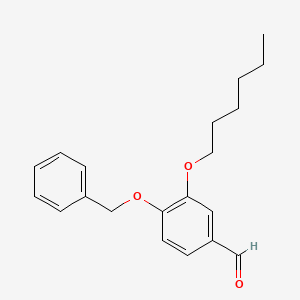
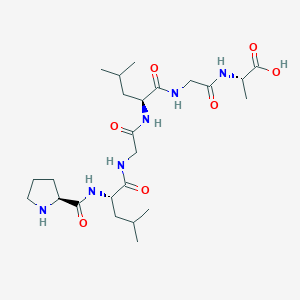
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
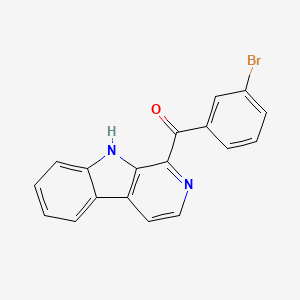

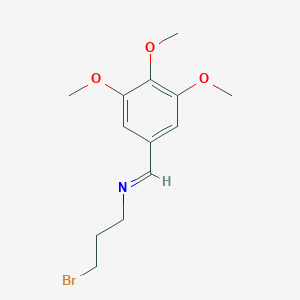
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
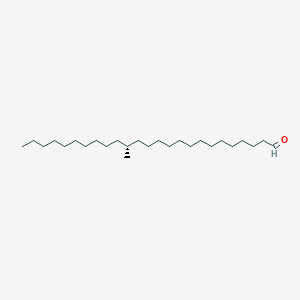

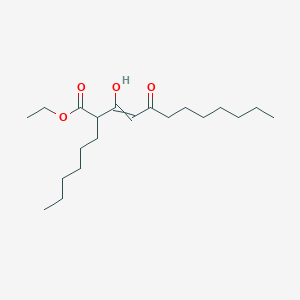
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
